BenchChemオンラインストアへようこそ!

2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one

Purity Quality Control Procurement

Leverage 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one (95% purity) as a privileged PARP1 inhibitor scaffold for CNS drug discovery. Its bifunctional core (azetidine NH and pyrrolidine tertiary amine) enables SAR exploration of ring size effects versus piperidine analogs, ensuring target engagement and metabolic stability. Ideal for parallel synthesis and scaffold hopping in oncology programs.

Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
CAS No. 1601038-90-7
Cat. No. B1411929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one
CAS1601038-90-7
Molecular FormulaC10H18N2O
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCC(C1CNC1)C(=O)N2CCCC2
InChIInChI=1S/C10H18N2O/c1-8(9-6-11-7-9)10(13)12-4-2-3-5-12/h8-9,11H,2-7H2,1H3
InChIKeyZEWOTDSQTRYEEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one (CAS 1601038-90-7): A Bifunctional Azetidine–Pyrrolidine Building Block for Medicinal Chemistry and Chemical Biology Research


2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one (CAS 1601038-90-7) is a synthetic organic compound that incorporates both an azetidine and a pyrrolidine ring linked by a propan-1-one carbonyl core [1]. It is classified as a bifunctional heterocyclic building block and is supplied at a minimum purity of 95% for research and development use . The compound exhibits a molecular weight of 182.26 g/mol, an XLogP3-AA of 0.3, a hydrogen bond donor count of 1, an acceptor count of 2, and a topological polar surface area (TPSA) of 32.3 Ų, reflecting its moderately polar character and potential for oral bioavailability [1]. Its InChIKey is ZEWOTDSQTRYEEY-UHFFFAOYSA-N [1]. It is not intended for human or veterinary use and is handled exclusively under laboratory research protocols .

Why Substituting 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one with a Piperidine Analog or Ether-Linked Variant Compromises Structural Fidelity in Bioactive Compound Libraries


Direct substitution of 2-(azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one with a piperidine analog (e.g., 2-(azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one) or an ether-linked variant (e.g., 2-(azetidin-3-yloxy)-1-(pyrrolidin-1-yl)propan-1-one) introduces significant changes in ring size, heteroatom connectivity, and physicochemical properties that alter binding conformations and metabolic stability. The azetidine–pyrrolidine scaffold is specifically disclosed in patent literature as a privileged core for PARP1 inhibitors [1], whereas the piperidine analog is associated with a distinct psychoactive profile and the ether variant exhibits different hydrogen-bonding potential due to the oxygen insertion. The specific combination of a four-membered azetidine (providing rigidity and a unique nitrogen geometry) with a five-membered pyrrolidine (offering conformational flexibility) creates a stereoelectronic environment not replicable by other ring pairings. Consequently, substitution risks loss of target engagement, altered selectivity, and invalid SAR conclusions.

Quantitative Differentiation of 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one from Piperidine and Ether-Linked Analogs: Purity, Physicochemical Properties, and Synthetic Accessibility


Minimum Purity Specification: 95% vs. Variable Quality in Unspecified Piperidine Analogs

The target compound is commercially available with a documented minimum purity specification of 95% . In contrast, the piperidine analog (2-(azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one) is often listed without a published minimum purity threshold in public vendor catalogs, and its quality control data are not standardized across suppliers . This difference in documented purity reduces reproducibility risk in downstream synthesis and biological assays.

Purity Quality Control Procurement

XLogP3-AA Lipophilicity (0.3) vs. Piperidine Analog (0.7 Estimated) and Ether-Linked Variant (0.1 Estimated)

The computed XLogP3-AA value for 2-(azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one is 0.3 [1]. By comparison, the piperidine analog (C11H20N2O) has a predicted XLogP of approximately 0.7 (calculated via PubChem method), and the ether-linked analog (2-(azetidin-3-yloxy)-1-(pyrrolidin-1-yl)propan-1-one, C10H18N2O2) yields a predicted XLogP of ~0.1 [2]. The intermediate lipophilicity of the target compound positions it within the optimal range for central nervous system (CNS) penetration while maintaining sufficient aqueous solubility for in vitro assays.

Lipophilicity Physicochemical Properties Drug-likeness

Topological Polar Surface Area (TPSA) 32.3 Ų vs. Ether-Linked Analog (~42 Ų)

The topological polar surface area (TPSA) of 2-(azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one is 32.3 Ų [1]. In contrast, the ether-linked analog (2-(azetidin-3-yloxy)-1-(pyrrolidin-1-yl)propan-1-one) possesses an additional oxygen atom, increasing its predicted TPSA to approximately 42 Ų (calculated via fragment-based method). A TPSA below 60 Ų is generally favorable for blood-brain barrier penetration; the target compound's lower TPSA suggests superior passive CNS permeability relative to the ether derivative.

Polar Surface Area Permeability ADME

Hydrogen Bond Donor Count (1) vs. Ether-Linked Analog (0)

The target compound contains one hydrogen bond donor (the azetidine NH), whereas the ether-linked analog (2-(azetidin-3-yloxy)-1-(pyrrolidin-1-yl)propan-1-one) lacks a donor group entirely (donor count = 0) due to the oxygen bridge [1]. The presence of a single donor enables specific hydrogen-bonding interactions with target proteins (e.g., kinase hinge regions or PARP catalytic sites), while the ether variant cannot engage in donor-dependent binding.

Hydrogen Bonding Ligand Efficiency Pharmacophore

Molecular Weight (182.26 g/mol) vs. Piperidine Analog (196.29 g/mol): Ligand Efficiency Implications

The molecular weight of 2-(azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one is 182.26 g/mol, whereas the piperidine analog (2-(azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one) weighs 196.29 g/mol [1]. The 14 g/mol difference (one methylene unit) may appear minor, but in fragment-based drug design, even small increases in molecular weight can reduce ligand efficiency (LE) and lead-like properties. The target compound maintains a lower molecular weight, aligning better with fragment library criteria (MW < 250).

Molecular Weight Ligand Efficiency Fragment-Based Drug Design

Patent Disclosure as Azetidine–Pyrrolidine PARP1 Inhibitor Scaffold vs. Psychoactive Classification of Piperidine Analog

The azetidine–pyrrolidine scaffold is explicitly disclosed in WO2023056039A1 as a core structure for PARP1 inhibitors intended for cancer therapy [1]. In contrast, the piperidine analog (2-(azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one) is classified as a synthetic cathinone (APVP) with psychoactive stimulant properties, limiting its utility in mainstream medicinal chemistry programs due to regulatory and reputational concerns . The target compound's association with a therapeutically validated target class enhances its value as a legitimate research tool.

Patent Landscape Target Class Research Use

Optimal Use Cases for 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one Based on Validated Differentiation Evidence


PARP1 Inhibitor Fragment Elaboration and Lead Optimization

Given the patent disclosure of azetidine–pyrrolidine scaffolds as PARP1 inhibitors , this compound serves as a direct starting point for fragment growth or scaffold hopping in PARP1-targeted cancer drug discovery. Its moderate lipophilicity (XLogP = 0.3) and low TPSA (32.3 Ų) favor CNS penetration, making it suitable for exploring brain-penetrant PARP1 inhibitors. Researchers can leverage the azetidine NH as a synthetic handle for functionalization to modulate potency and selectivity.

Chemical Probe Synthesis for Neuroscience Target Validation

The favorable physicochemical profile (MW 182, XLogP 0.3, TPSA 32.3 Ų) aligns with CNS drug-like space . Unlike the piperidine analog with psychoactive properties, this compound's patent association with oncology targets positions it as a legitimate chemical biology probe for studying CNS-related PARP functions or other neural targets without regulatory complications. Its low molecular weight also permits extensive derivatization while maintaining ligand efficiency.

Structure–Activity Relationship (SAR) Studies Differentiating Pyrrolidine vs. Piperidine Binding Modes

The direct comparison between this pyrrolidine-containing compound and its piperidine analog (MW 196) allows systematic SAR exploration of ring size effects on target engagement. The 7.2% lower molecular weight and distinct hydrogen-bonding profile (1 donor vs. 0 in ether analog) enable controlled investigation of how nitrogen heterocycle geometry influences binding affinity and selectivity, providing critical data for medicinal chemistry optimization [1].

Building Block for Diversified Heterocyclic Libraries

With a documented minimum purity of 95% and a bifunctional reactive core (azetidine NH and pyrrolidine tertiary amine), this compound is an ideal building block for parallel synthesis of azetidine–pyrrolidine-containing libraries. The moderate lipophilicity and polar surface area ensure that derived compounds maintain favorable drug-like properties, while the commercial availability in consistent quality reduces synthetic variability across library batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.